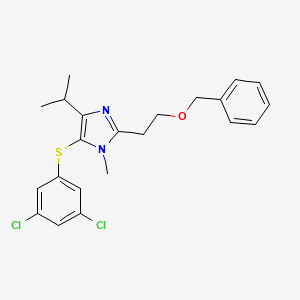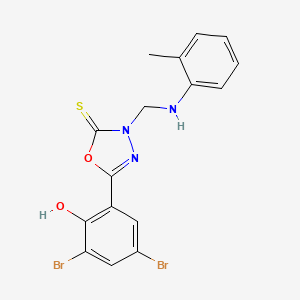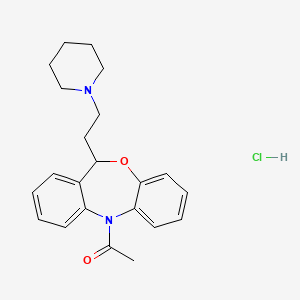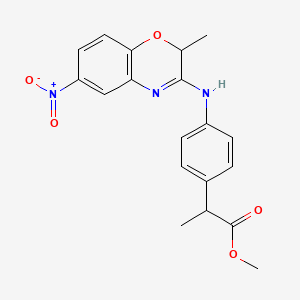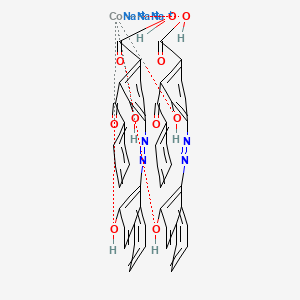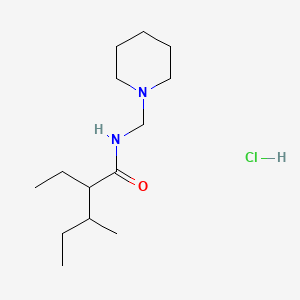
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydroxyde de 4-(2-((4-((2-chloro-4-nitrophényl)azo)phényl)éthylamino)éthoxy)-N,N,N-triméthylanilinium est un composé organique complexe de formule moléculaire C16H17ClN4O3. Ce composé est connu pour sa structure unique, qui comprend un groupe chloro-nitrophényl et une liaison azo, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’hydroxyde de 4-(2-((4-((2-chloro-4-nitrophényl)azo)phényl)éthylamino)éthoxy)-N,N,N-triméthylanilinium implique généralement plusieurs étapes. Une méthode courante comprend la diazotation de la 2-chloro-4-nitroaniline suivie du couplage avec la N-éthyl-N-(2-hydroxyéthyl)aniline. Les conditions réactionnelles nécessitent souvent des milieux acides ou basiques pour faciliter la formation de la liaison azo.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de diazotation et de couplage à grande échelle, utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l’efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau de la liaison azo, conduisant à la formation de divers produits d’oxydation.
Réduction: La réduction du groupe nitro peut donner des dérivés aminés, qui peuvent ensuite participer à des transformations chimiques supplémentaires.
Substitution: Le groupe chloro peut être substitué par d’autres nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l’hydrogénation catalytique sont fréquemment utilisés.
Substitution: Les nucléophiles tels que les amines, les thiols et les alcoolates sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Applications De Recherche Scientifique
L’hydroxyde de 4-(2-((4-((2-chloro-4-nitrophényl)azo)phényl)éthylamino)éthoxy)-N,N,N-triméthylanilinium a une large gamme d’applications en recherche scientifique :
Chimie: Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie: Enquête sur son potentiel en tant que sonde biochimique et dans l’étude des interactions enzymatiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec diverses cibles moléculaires. La liaison azo et le groupe nitro jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec des enzymes, des protéines et d’autres biomolécules, conduisant à divers effets biochimiques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Isocyanate de 2-chloro-4-nitrophényl: Partage le groupe chloro-nitrophényl mais diffère par ses groupes fonctionnels et sa réactivité.
4-chloro-2-nitrophénol: Structure similaire mais sans la liaison azo, conduisant à des propriétés chimiques et des applications différentes.
2-chloro-5-nitrophénol: Un autre composé apparenté avec des groupes fonctionnels similaires mais un isomère de position différent.
Unicité
L’hydroxyde de 4-(2-((4-((2-chloro-4-nitrophényl)azo)phényl)éthylamino)éthoxy)-N,N,N-triméthylanilinium est unique en raison de sa combinaison d’un groupe chloro-nitrophényl, d’une liaison azo et d’un substituant éthylamino.
Propriétés
Numéro CAS |
93923-59-2 |
|---|---|
Formule moléculaire |
C25H30ClN5O4 |
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
[4-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethoxy]phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C25H29ClN5O3.H2O/c1-5-29(16-17-34-23-13-11-22(12-14-23)31(2,3)4)20-8-6-19(7-9-20)27-28-25-15-10-21(30(32)33)18-24(25)26;/h6-15,18H,5,16-17H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
MBLXLAQLAKWYOG-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCOC1=CC=C(C=C1)[N+](C)(C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



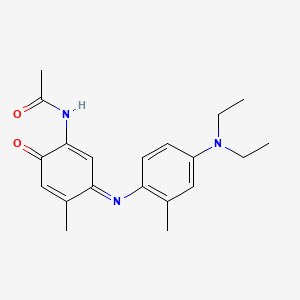

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
